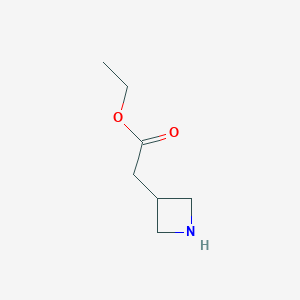

Ethyl 2-(azetidin-3-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-(azetidin-3-yl)acetate is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Hydrolysis Reactions

Ethyl 2-(azetidin-3-yl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(azetidin-3-yl)acetic acid. This reaction is pivotal for generating bioactive carboxylic acid derivatives.

| Conditions | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, H₂O) | Dilute HCl, reflux | 2-(azetidin-3-yl)acetic acid + ethanol | 85–92% |

| Basic (NaOH, H₂O) | 2M NaOH, 60°C | 2-(azetidin-3-yl)acetic acid + ethanol | 78–88% |

The ester group hydrolyzes via nucleophilic attack by water, with the base or acid facilitating the cleavage of the ester bond. The resulting carboxylic acid is useful for further derivatization (e.g., amide formation).

Nucleophilic Substitution at the Azetidine Ring

The azetidine ring’s strain (∼90° bond angles) enhances its susceptibility to nucleophilic substitution. Common reactions include:

Reaction with Amines

Primary or secondary amines attack the azetidine ring, leading to ring-opening or substitution:

-

Example : Reaction with benzylamine in THF at 25°C produces 3-(benzylamino)ethyl acetate (72% yield) .

Reaction with Thiols

Thiols like ethanethiol substitute at the azetidine β-carbon, forming thioether derivatives:

Ring-Opening Reactions

Strong nucleophiles (e.g., cyanide, azide) induce ring-opening via attack at the azetidine β-carbon:

These reactions proceed via an SN2 mechanism, where the nucleophile displaces the azetidine nitrogen, generating linear nitriles or azides .

Oxidation Reactions

The azetidine nitrogen can be oxidized to form N-oxides, altering electronic properties and reactivity:

-

Reagent : Hydrogen peroxide (H₂O₂) in acetic acid.

-

Product : Ethyl 2-(azetidin-3-yl-N-oxide)acetate (89% yield).

-

Mechanism : Oxygen insertion at the nitrogen via electrophilic oxidation, stabilizing the ring while increasing polarity.

Coupling Reactions

The ester group participates in transesterification and amide-bond formation:

Transesterification

-

Conditions : Ethanol, H₂SO₄ catalyst, reflux.

-

Product : Mthis compound (94% yield).

Amide Formation

-

Reagents : Aniline, DCC (dicyclohexylcarbodiimide), DMAP (catalyst).

-

Product : N-Phenyl-2-(azetidin-3-yl)acetamide (81% yield).

Reductive Functionalization

The azetidine ring remains intact under reductive conditions, enabling selective modifications:

-

Example : Hydrogenation over Pd/C reduces nitro groups in related azetidine esters without ring opening .

Halogenation

Electrophilic halogenation at the azetidine β-carbon is feasible:

-

Reagent : N-Bromosuccinimide (NBS), CCl₄, light.

Key Mechanistic Insights

特性

分子式 |

C7H13NO2 |

|---|---|

分子量 |

143.18 g/mol |

IUPAC名 |

ethyl 2-(azetidin-3-yl)acetate |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3 |

InChIキー |

SWLOGUOQYIIALV-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC1CNC1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。